

An In-depth Technical Guide to 4-Fluorophenylacetonitrile (CAS 459-22-3)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Fluorophenylacetonitrile

Cat. No.: B056358

[Get Quote](#)

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **4-Fluorophenylacetonitrile**, a pivotal chemical intermediate in modern organic synthesis. Moving beyond a simple data sheet, this document delves into the causality behind its synthetic routes, its versatile reactivity, and its critical role in the development of advanced pharmaceutical and agrochemical agents.

Core Molecular Profile and Physicochemical Properties

4-Fluorophenylacetonitrile, also known as 4-Fluorobenzyl cyanide, is an organic compound featuring a phenylacetonitrile backbone substituted with a fluorine atom at the para-position.^[1] ^[2] This fluorine substitution is of paramount importance as it often imparts desirable properties to downstream molecules, such as enhanced metabolic stability, increased lipophilicity, and improved biological activity.^[3]

The nitrile group ($-C\equiv N$) and the activated methylene bridge ($-CH_2-$) are the primary sites of reactivity, making it a versatile building block for a wide array of chemical transformations.^[3]

Table 1: Physicochemical and Spectroscopic Data for **4-Fluorophenylacetonitrile**

Property	Value	Source(s)
CAS Number	459-22-3	[4]
Molecular Formula	C ₈ H ₆ FN	[2]
Molecular Weight	135.14 g/mol	[5]
Appearance	Clear colorless to light yellow liquid	[4][6]
Melting Point	86°C	[4][7]
Boiling Point	119-120 °C at 18 mmHg	[4][6]
Density	1.126 g/mL at 25 °C	[4]
Refractive Index (n ²⁰ /D)	1.5002	[4]
Flash Point	108 °C (226.4 °F) - closed cup	[8]
Solubility	Insoluble in water	[9]
SMILES	<chem>N#CCC1=CC=C(F)C=C1</chem>	[5]
InChIKey	JHQBLYITVCBGTO-UHFFFAOYSA-N	[4]

Spectroscopic Signature:

The structural integrity of **4-Fluorophenylacetonitrile** can be readily confirmed by standard spectroscopic methods. The NIST Chemistry WebBook provides reference spectra including mass spectrometry data.[10] Key expected signals include:

- ¹H NMR: Aromatic protons will appear in the 7.0-7.4 ppm region, exhibiting splitting patterns characteristic of a para-substituted benzene ring. The methylene protons (-CH₂-) will present as a singlet around 3.7 ppm.[11]
- ¹³C NMR: The nitrile carbon is expected around 117 ppm, with aromatic carbons appearing between 115-165 ppm. The fluorine substitution will cause characteristic C-F coupling.

- IR Spectroscopy: A sharp, strong absorption band around 2250 cm^{-1} is indicative of the nitrile ($\text{C}\equiv\text{N}$) stretch. Aromatic C-H and C=C stretching bands will also be present.[12]
- Mass Spectrometry: The molecular ion peak (M^+) is observed at m/z 135.[1]

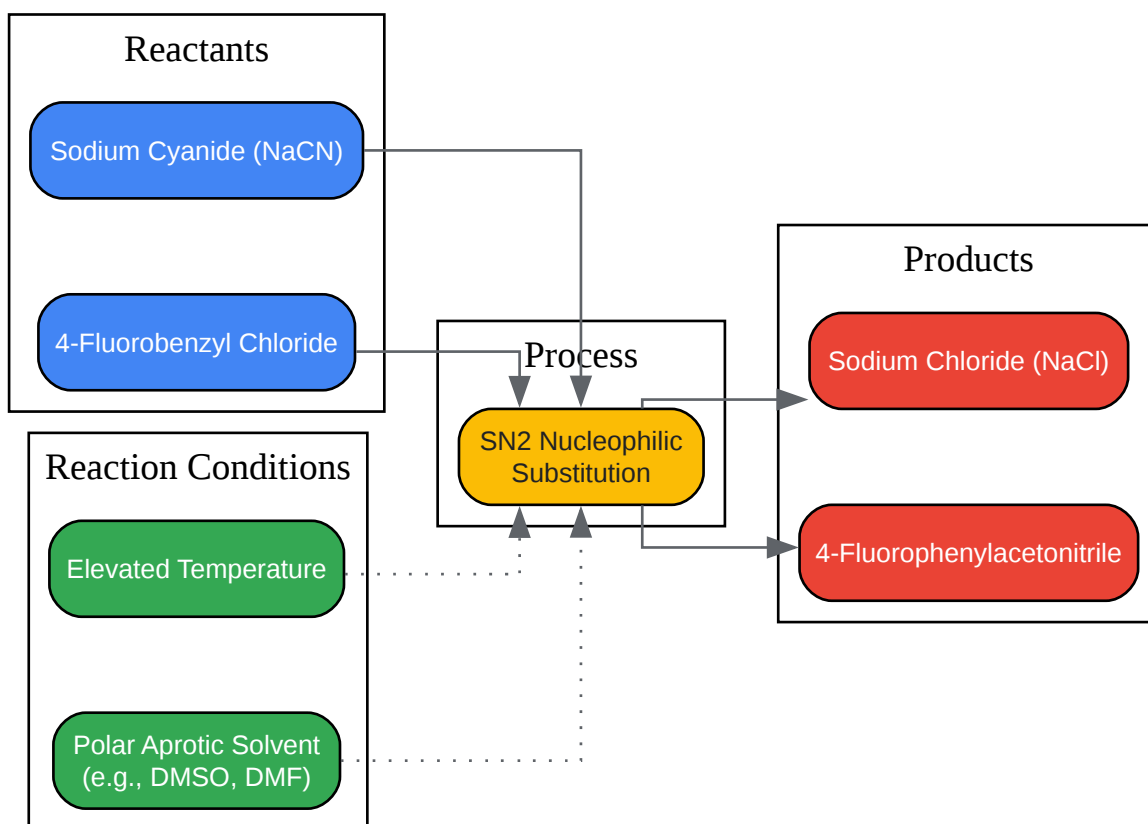
Synthesis Methodologies: A Comparative Analysis

The synthesis of **4-Fluorophenylacetonitrile** is most commonly achieved via nucleophilic substitution, leveraging the reactivity of a suitable 4-fluorobenzyl halide. However, other modern catalytic methods have also been developed.

Classical $\text{S}_{\text{N}}2$ Cyanation (The Workhorse Method)

The most direct and widely utilized laboratory and industrial synthesis involves the reaction of 4-fluorobenzyl chloride with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent.[13]

Workflow Diagram: $\text{S}_{\text{N}}2$ Synthesis of **4-Fluorophenylacetonitrile**



[Click to download full resolution via product page](#)

Caption: SN2 synthesis of **4-Fluorophenylacetonitrile**.

Causality and Experimental Choices:

- Why SN2? The primary benzylic halide is an excellent substrate for an SN2 reaction. It is unhindered, allowing for backside attack by the cyanide nucleophile, and the leaving group (chloride) is readily displaced.
- Solvent Choice: Polar aprotic solvents like DMSO or DMF are chosen because they effectively solvate the cation (Na^+) while leaving the cyanide anion (CN^-) relatively "naked" and highly nucleophilic. This significantly accelerates the reaction rate compared to protic solvents.
- Temperature: While the reaction can proceed at room temperature, gentle heating is often employed to ensure a reasonable reaction time and completion.

Step-by-Step Protocol:

- In a well-ventilated fume hood, dissolve sodium cyanide in a suitable volume of DMSO in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
- Slowly add 4-fluorobenzyl chloride to the stirred solution. An exothermic reaction may be observed.
- Heat the reaction mixture to 50-70°C and monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture to room temperature and pour it into a larger volume of water.
- Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
- Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

- Purify the crude product by vacuum distillation to obtain pure **4-Fluorophenylacetonitrile**.

Palladium-Catalyzed Cyanation

More modern approaches involve palladium-catalyzed cross-coupling reactions. For instance, 4-chlorofluorobenzene can be reacted with potassium ferrocyanide ($K_4[Fe(CN)_6]$) in the presence of a palladium catalyst and a suitable ligand.^[1]

Step-by-Step Protocol (Literature-Adapted):^[1]

- To a reaction tube, add cuprous iodide (0.3 mmol) and toluene (0.3 mL) and stir for 1 minute.
- Add $K_4[Fe(CN)_6]$ (0.5 mmol), 4-chlorofluorobenzene (1 mmol), and additional toluene (0.7 mL).
- Seal the reaction tube and stir at 180°C for 20 hours.
- After cooling to room temperature, add an internal standard (e.g., acetophenone in dichloromethane) for yield determination by Gas Chromatography (GC).
- The reported yield for this method is approximately 85%.^[1]

Trustworthiness and Validation: This method, while more complex due to the catalyst system, offers an alternative route from a different starting material. The yield is validated by gas chromatography against an internal standard, a robust analytical technique for quantitative analysis.

Key Reactions and Applications in Drug Development

4-Fluorophenylacetonitrile is a cornerstone intermediate, primarily due to the reactivity of its nitrile and methylene groups.

Synthesis of Aprepitant Intermediate

A significant application is in the synthesis of Aprepitant, a neurokinin-1 receptor antagonist used as an antiemetic.^[1] The synthesis involves using **4-Fluorophenylacetonitrile** as a starting material to construct the core morpholine structure of a key intermediate.^[1]

Workflow Diagram: Role in Aprepitant Synthesis



[Click to download full resolution via product page](#)

Caption: Synthetic pathway from **4-Fluorophenylacetonitrile** to an Aprepitant precursor.

Synthesis of Biologically Active Analogs

The versatility of **4-Fluorophenylacetonitrile** extends to the synthesis of various novel compounds with therapeutic potential:

- Anti-Influenza Agents: It is used as a reagent in the synthesis of novel Daidzein analogs that exhibit anti-influenza activity in vitro.[3][4]
- Anti-Inflammatory Agents: It serves as a key building block for benzylbenzo[d]thiazole sulfonamides, which have shown anti-inflammatory properties.[4][6]
- Antihypertensive Agents: It is the starting material for synthesizing 1-Alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives, evaluated as novel antihypertensive agents.[4][8][14]

Biotransformation

Interestingly, **4-Fluorophenylacetonitrile** can undergo biotransformation. The marine fungus *Aspergillus sydowii* Ce19 has been shown to convert it to 4-Fluorophenylacetic acid, highlighting a potential metabolic pathway.[4][6][8]

Safety, Handling, and Storage

As a senior application scientist, ensuring laboratory safety is paramount. **4-Fluorophenylacetonitrile** is a hazardous chemical and must be handled with appropriate precautions.[15]

Hazard Identification:

- Classification: Acute toxicity (Oral, Dermal, Inhalation), Category 4. Skin Irritant, Category 2. Serious Eye Irritant, Category 2. Specific target organ toxicity (single exposure), Category 3 (respiratory system).[\[15\]](#)[\[16\]](#)
- Signal Word: Warning.[\[8\]](#)[\[15\]](#)
- Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[\[15\]](#)[\[16\]](#)

Table 2: Recommended Handling and Personal Protective Equipment (PPE)

Precaution	Specification	Source(s)
Engineering Controls	Use only outdoors or in a well-ventilated area, preferably in a chemical fume hood.	[7] [15]
Eye/Face Protection	Wear safety glasses with side-shields or chemical goggles. Use a face shield if splashing is possible.	[7] [15]
Skin Protection	Wear chemically resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin exposure.	[7] [16]
Respiratory Protection	If ventilation is inadequate, use a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors.	
Handling	Avoid contact with skin, eyes, and clothing. Do not breathe mist/vapors. Wash hands thoroughly after handling.	[16]

Storage and Stability:

- Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][16]
Keep away from heat, sparks, and open flames.[17]
- Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[17]
- Stability: Stable under normal storage conditions.[15]

First Aid Measures:

- Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[7][15]
- Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. Get medical attention if irritation persists.[7][15]
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical attention.[7][15]
- Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[7][15]

Conclusion

4-Fluorophenylacetonitrile (CAS 459-22-3) is far more than a simple chemical reagent; it is a strategic building block that enables the synthesis of complex and high-value molecules. Its fluorinated structure provides a key advantage in modulating the properties of target compounds, particularly in the pharmaceutical industry. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher or drug development professional aiming to leverage its full potential in their work. By following robust and validated protocols, scientists can safely and effectively utilize this versatile intermediate to drive innovation in medicine and beyond.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. 4-Fluorophenylacetonitrile CAS# 459-22-3 [gmall.chemnet.com]
- 3. nbinno.com [nbinno.com]
- 4. 4-Fluorophenylacetonitrile CAS#: 459-22-3 [chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. 4-Fluorophenylacetonitrile | 459-22-3 [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. 4-Fluorophenylacetonitrile 99 459-22-3 [sigmaaldrich.com]
- 9. Benzeneacetonitrile, 4-fluoro- (CAS 459-22-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. Benzeneacetonitrile, 4-fluoro- [webbook.nist.gov]
- 11. 4-Fluorophenylacetonitrile(459-22-3) ¹H NMR spectrum [chemicalbook.com]
- 12. Benzeneacetonitrile, 4-fluoro- | C₈H₆FN | CID 68016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Solved Provide a synthesis for 4-fluorophenylacetonitrile | Chegg.com [chegg.com]
- 14. 4-Fluorophenylacetonitrile (99%) - Amerigo Scientific [amerigoscientific.com]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.fi [fishersci.fi]
- 17. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Fluorophenylacetonitrile (CAS 459-22-3)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b056358#4-fluorophenylacetonitrile-cas-number-459-22-3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com